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Compound of Interest

Compound Name: N-Chloro-2-fluoroacetamide

Cat. No.: B15476607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for N-Chloro-2-fluoroacetamide. Due to the limited availability of direct experimental data for

this specific compound, this guide leverages spectroscopic information from its parent

compound, 2-fluoroacetamide, and established principles of spectroscopy for N-chloroamides

to offer a detailed, albeit predictive, analysis. This document is intended to support research,

drug development, and analytical activities involving N-Chloro-2-fluoroacetamide.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for N-Chloro-2-
fluoroacetamide. These predictions are derived from known data for 2-fluoroacetamide and

theoretical considerations of how N-chlorination impacts spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for N-Chloro-2-fluoroacetamide
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Notes

~5.0 - 5.5 Doublet ~48 (²JHF) -CH₂F

The fluorine

atom causes a

characteristic

large coupling.

The chemical

shift is expected

to be slightly

downfield

compared to 2-

fluoroacetamide

due to the

electron-

withdrawing N-

chloro group.

~8.0 - 8.5 Broad Singlet - -NHCl

The N-H proton

signal is

expected to be a

broad singlet and

shifted

significantly

downfield

compared to the

-NH₂ protons of

2-

fluoroacetamide

due to the

deshielding

effect of the

chlorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Chloro-2-fluoroacetamide
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Notes

~80 - 85 Doublet ~170 (¹JCF) -CH₂F

The carbon

directly bonded

to fluorine will

show a large

one-bond C-F

coupling.

~168 - 172 Doublet ~20 (²JCF) -C=O

The carbonyl

carbon will

exhibit a smaller

two-bond

coupling to the

fluorine atom.

The chemical

shift is

anticipated to be

slightly downfield

from that of 2-

fluoroacetamide.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for N-Chloro-2-fluoroacetamide

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Notes

~ -230 to -240 Triplet ~48 (²JFH) -CH₂F

The fluorine

signal is

expected to be a

triplet due to

coupling with the

two adjacent

protons.
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Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for N-Chloro-2-fluoroacetamide

Wavenumber
(cm⁻¹)

Intensity Assignment Notes

~3200 - 3300 Medium N-H Stretch

Shifted to a lower

frequency compared

to the symmetric and

asymmetric stretches

of the -NH₂ group in 2-

fluoroacetamide.

~1700 - 1730 Strong C=O Stretch (Amide I)

Shifted to a higher

frequency compared

to 2-fluoroacetamide

due to the inductive

effect of the N-chloro

group.

~1500 - 1550 Medium N-H Bend (Amide II)

The position of this

band can be sensitive

to hydrogen bonding.

~1050 - 1150 Strong C-F Stretch

A strong,

characteristic

absorption for the C-F

bond.

~700 - 800 Medium-Strong N-Cl Stretch

This band is

characteristic of N-

chloro compounds.

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for N-Chloro-2-fluoroacetamide
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m/z Ratio Ion Notes

110/112 [M]⁺

Molecular ion peak. The

presence of chlorine will result

in an M+2 peak with an

intensity of approximately one-

third of the M peak, which is a

characteristic isotopic

signature for chlorine.[1][2]

75 [M-Cl]⁺ Loss of a chlorine radical.

64 [M-CH₂F]⁺
Loss of the fluoromethyl

radical.

44 [CONH₂]⁺
A common fragment in primary

amides.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of N-Chloro-2-fluoroacetamide.

Synthesis of N-Chloro-2-fluoroacetamide
A plausible method for the synthesis of N-Chloro-2-fluoroacetamide is the N-chlorination of 2-

fluoroacetamide using a suitable chlorinating agent.

Materials:

2-fluoroacetamide

tert-Butyl hypochlorite (t-BuOCl) or sodium hypochlorite (NaOCl)

An appropriate solvent (e.g., a chlorinated solvent like dichloromethane or an inert solvent

like acetonitrile)

Stirring apparatus
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Reaction vessel protected from light

Procedure:

Dissolve 2-fluoroacetamide in the chosen solvent in a reaction vessel.

Cool the solution in an ice bath to 0-5 °C.

Slowly add the chlorinating agent (e.g., tert-butyl hypochlorite) dropwise to the stirred

solution. The reaction should be monitored for completion using an appropriate technique

like Thin Layer Chromatography (TLC).

After the addition is complete, allow the reaction to stir at a low temperature for a specified

time until the starting material is consumed.

Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to

remove any excess chlorinating agent.

Extract the product into an organic solvent.

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g.,

Na₂SO₄).

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude N-Chloro-2-fluoroacetamide using a suitable technique such as

recrystallization or column chromatography.

Spectroscopic Analysis Workflow
A general workflow for the spectroscopic characterization of the synthesized N-Chloro-2-
fluoroacetamide is as follows:

1. Sample Preparation:

NMR: Dissolve a small amount of the purified compound in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆).
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IR: Prepare the sample as a KBr pellet or a thin film on a salt plate, or dissolve it in a suitable

solvent for solution-phase IR.

MS: Dissolve a small amount of the sample in a volatile solvent suitable for the chosen

ionization method (e.g., methanol for Electrospray Ionization - ESI).

2. Data Acquisition:

NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

IR: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

MS: Obtain the mass spectrum using a mass spectrometer with an appropriate ionization

source (e.g., Electron Ionization - EI or ESI).

3. Data Analysis:

NMR: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the

structure of the molecule.

IR: Identify the characteristic absorption bands for the functional groups present in the

molecule.

MS: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to support the proposed structure. The isotopic pattern for chlorine

should be verified.[1][2]

Visualizations
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2-Fluoroacetamide

N-Chlorination
(Solvent, 0-5 °C)

t-BuOCl or NaOCl

N-Chloro-2-fluoroacetamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://www.benchchem.com/product/b15476607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15476607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthetic pathway for N-Chloro-2-fluoroacetamide.
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Caption: Workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15476607#n-chloro-2-fluoroacetamide-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15476607#n-chloro-2-fluoroacetamide-spectroscopic-data
https://www.benchchem.com/product/b15476607#n-chloro-2-fluoroacetamide-spectroscopic-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15476607?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15476607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

